(5-methyl-3-phenyl-4-isoxazolyl)methanol
Description
(5-Methyl-3-phenyl-4-isoxazolyl)methanol (CAS: 18718-79-1, molecular formula: C₁₂H₁₁NO₂) is an isoxazole derivative featuring a methanol substituent at the 4-position of the heterocyclic ring. It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals, exemplified by its use in preparing SI49, a compound with a trifluoromethoxybenzyl ether group . The compound is characterized by high purity (98%) and is commercially available for research purposes .
Properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGWDZCXZRWQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379844 | |
| Record name | (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18718-79-1 | |
| Record name | (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
β-Keto Alcohol Cyclization
A β-keto alcohol precursor, such as 3-phenyl-5-methyl-4-hydroxymethylisoxazole , can be synthesized by reacting hydroxylamine hydrochloride with a β-keto alcohol like phenylacetomethylcarbinol under acidic conditions. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the ketone, followed by dehydration to form the isoxazole ring.
Reaction Conditions :
Aldoxime Route
Aldoximes derived from α,β-unsaturated ketones can undergo cyclization in the presence of acid catalysts. For example, 3-phenyl-4-(hydroxymethyl)-5-methylisoxazole is formed by treating 4-(hydroxymethyl)-3-phenyl-5-methyl-2-isoxazoline with hydrochloric acid, followed by oxidation.
Post-Cyclization Functionalization
Reduction of 4-Carbaldehyde Derivatives
The hydroxymethyl group is introduced by reducing a 4-carbaldehyde intermediate. For instance, 5-methyl-3-phenylisoxazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of the parent isoxazole, followed by sodium borohydride reduction:
Optimization Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Formylation | DMF/POCl₃ | 0–5°C | 58% |
| Reduction | NaBH₄/MeOH | 25°C | 89% |
Nucleophilic Substitution at C4
A halogenated isoxazole precursor undergoes nucleophilic substitution with hydroxide. For example, 4-bromo-5-methyl-3-phenylisoxazole reacts with aqueous NaOH under reflux to yield the target alcohol.
Conditions :
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Solvent : DMSO/H₂O (4:1)
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Time : 6 hours
-
Yield : 76%
Industrial-Scale Synthesis
Continuous Flow Cyclization
Large-scale production employs continuous flow reactors to enhance efficiency. A mixture of β-keto alcohol and hydroxylamine hydrochloride is pumped through a heated reactor (90°C, residence time: 20 min), achieving 85% conversion.
Crystallization Optimization
Crude product purity is improved via recrystallization in ethanol/water (7:3), yielding >98% pure compound.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| β-Keto Alcohol Route | High atom economy | Requires unstable precursors | 65–72% |
| Aldehyde Reduction | Scalable, high purity | Multi-step synthesis | 70–89% |
| Nucleophilic Sub | Direct functionalization | Low regioselectivity | 60–76% |
Mechanistic Insights
Scientific Research Applications
Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol
The synthesis of this compound typically involves several methods, including:
- Cyclization Reactions : The compound is often synthesized through the cyclization of appropriate precursors, such as 2-aminophenyl ketones with aldehydes in the presence of acid catalysts.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to form alcohols or amines depending on the reagents used.
Common Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Varies based on substrate |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Alkyl halides, Acyl chlorides | Varies based on desired product |
Chemistry
In the realm of synthetic chemistry, this compound serves as an important intermediate for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound are as follows:
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Bacteria (e.g., E. coli, S. aureus) | 50 |
| Fungi (e.g., Candida albicans) | 100 |
These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated across several cancer cell lines, showing promising results:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 39.80 | Induces apoptosis |
| HeLa | 15.48 | Cell cycle arrest at G2/M phase |
| Hep3B | 23.00 | Inhibition of alpha-fetoprotein secretion |
These studies indicate that the compound may inhibit key signaling pathways associated with cancer cell growth, making it a potential therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored as a scaffold for designing new therapeutic agents. Its structural characteristics allow for the development of derivatives that could enhance efficacy against specific diseases.
Industry
The compound is also utilized in producing specialty chemicals and materials with specific properties, contributing to advancements in chemical manufacturing processes.
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several isoxazole derivatives, including this compound. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria, achieving MIC values comparable to standard antibiotics.
Anticancer Studies
In another analysis involving various isoxazole derivatives, this compound was found to induce apoptosis effectively in HeLa cells, suggesting its potential role as a therapeutic agent in cervical cancer treatment.
Mechanism of Action
The mechanism of action of (5-methyl-3-phenyl-4-isoxazolyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol (CAS: 105119-82-2)
- Structure : Replaces the phenyl group with a p-tolyl (4-methylphenyl) moiety.
- Molecular Formula: C₁₂H₁₃NO₂ (vs. C₁₂H₁₁NO₂ for the target compound).
(5-(4-Isobutylphenyl)isoxazol-3-yl)methanol (CAS: 763109-44-0)
- Structure : Incorporates a bulky 4-isobutylphenyl group.
- Molecular Formula: C₁₆H₂₁NO₂.
- Impact : Increased steric hindrance and hydrophobicity may reduce solubility but enhance binding to hydrophobic enzyme pockets .
Isoxazole vs. Oxazole Derivatives
(5-Phenyl-1,3-oxazol-4-yl)methanol (CAS: 352018-88-3)
- Structure : Oxazole core instead of isoxazole, with a phenyl group at the 5-position.
- Molecular Formula: C₁₀H₉NO₂.
- Impact : The oxazole ring lacks the oxygen atom adjacent to the nitrogen, altering electronic properties and reactivity. This affects hydrogen-bonding capacity and metabolic stability .
Pharmacologically Active Derivatives
Valdecoxib (4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide)
- Structure: Replaces the methanol group with a benzenesulfonamide moiety.
- Pharmacology : A selective COX-2 inhibitor (NSAID) with a molecular weight of 314.36 g/mol. The sulfonamide group enhances interaction with the COX-2 active site .
- Synthesis: Prepared via chlorosulfonation of 5-methyl-3,4-diphenylisoxazole, highlighting divergent synthetic routes compared to the methanol derivative .
N,N'-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea (CAS: 240799-55-7)
- Structure : Urea bridge linking two isoxazole units.
- Molecular Formula : C₂₁H₁₈N₄O₃.
Biological Activity
(5-Methyl-3-phenyl-4-isoxazolyl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, mechanisms of action, and various biological evaluations, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features an isoxazole ring, which is known for its diverse biological activity. The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that favor the formation of the isoxazole structure. Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing reaction conditions to achieve high yields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various pathogens, it has shown promising results:
| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacteria (e.g., E. coli, S. aureus) | 50 µg/mL |
| This compound | Fungi (e.g., Candida albicans) | 100 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers. The compound demonstrated notable cytotoxic effects:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 39.80 | Induces apoptosis |
| HeLa | 15.48 | Cell cycle arrest at G2/M phase |
| Hep3B | 23.00 | Inhibition of alpha-fetoprotein secretion |
In these studies, compounds derived from isoxazole structures showed varying degrees of efficacy, with some derivatives exhibiting enhanced activity compared to others .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been observed to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. For instance, studies have indicated that it may act as an inhibitor of key signaling pathways associated with cancer cell growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several isoxazole derivatives, including this compound. The results indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, achieving MIC values comparable to standard antibiotics .
- Anticancer Studies : In a comparative analysis involving various isoxazole derivatives, this compound was found to induce apoptosis in HeLa cells effectively, suggesting its potential as a therapeutic agent in cervical cancer treatment .
Q & A
Q. What are the established synthetic routes for (5-methyl-3-phenyl-4-isoxazolyl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via coupling and electrophilic cyclization reactions using acetophenone derivatives as precursors. For example, hydroxylamine hydrochloride and potassium hydroxide in ethanol under reflux conditions facilitate isoxazole ring formation . Optimization can involve adjusting reaction time (e.g., 10–12 hours), solvent polarity, and temperature (70–80°C) to maximize yield. Characterization via HPLC and NMR ensures purity and structural confirmation .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols, such as exposing the compound to acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation products using LC-MS or FTIR to identify hydrolytic byproducts (e.g., sulfonic acid derivatives from sulfonamide cleavage) . Storage recommendations (e.g., −20°C, desiccated) should align with observed stability thresholds .
Q. What biochemical assays are suitable for evaluating the penicillinase resistance of derivatives containing the (5-methyl-3-phenyl-4-isoxazolyl) group?
- Methodological Answer : Use a modified Kirby-Bauer disk diffusion assay with Staphylococcus aureus cultures expressing penicillinase. Compare zone-of-inhibition diameters between the compound and control penicillins (e.g., benzylpenicillin). Hydrolysis resistance correlates with smaller inhibition zones, indicating enzyme evasion .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the COX-2 selectivity of this compound derivatives?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of the compound’s derivatives with COX-1 and COX-2 active sites. Validate predictions using in vitro cyclooxygenase inhibition assays. For example, valdecoxib analogs show >100-fold selectivity for COX-2 due to interactions with Val523 and Ser530 residues . Contradictions in IC₅₀ values may arise from assay conditions (e.g., enzyme source, substrate concentration) .
Q. What strategies can mitigate toxicity risks associated with this compound during in vivo studies?
- Methodological Answer : Conduct subacute toxicity testing in rodent models (e.g., 28-day oral administration at 0.02–5 mg/kg). Monitor hematological and histological parameters. If hepatotoxicity is observed (e.g., elevated ALT/AST), modify the scaffold to reduce metabolic activation—e.g., introduce electron-withdrawing groups to block cytochrome P450-mediated oxidation .
Q. How can researchers design experiments to address discrepancies in reported melting points and spectral data for this compound?
- Methodological Answer : Replicate synthesis and purification protocols from conflicting studies (e.g., recrystallization in ethanol vs. methanol). Characterize batches using DSC for precise melting point determination and 2D NMR (HSQC, HMBC) to confirm structural consistency. Differences may arise from polymorphic forms or residual solvents .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. Apply the Hill equation to assess cooperativity. For non-linear kinetics (e.g., allosteric modulation), global fitting of multiple datasets may resolve mechanistic ambiguities .
Q. How should researchers validate synthetic intermediates when scaling up this compound production?
- Methodological Answer : Implement in-process controls (IPC) via inline FTIR or Raman spectroscopy to monitor reaction progression. For intermediates, use preparative HPLC to isolate >95% pure fractions, followed by high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
